molecular formula C21H23N3O3S2 B2636949 N-(benzo[d]thiazol-2-yl)-4-((3,5-dimethylpiperidin-1-yl)sulfonyl)benzamide CAS No. 361167-27-3

N-(benzo[d]thiazol-2-yl)-4-((3,5-dimethylpiperidin-1-yl)sulfonyl)benzamide

Cat. No.: B2636949
CAS No.: 361167-27-3
M. Wt: 429.55
InChI Key: KWAKVQVAAGJNCG-UHFFFAOYSA-N
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Description

N-(benzo[d]thiazol-2-yl)-4-((3,5-dimethylpiperidin-1-yl)sulfonyl)benzamide is a complex organic compound that features a benzothiazole moiety linked to a benzamide structure through a sulfonyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(benzo[d]thiazol-2-yl)-4-((3,5-dimethylpiperidin-1-yl)sulfonyl)benzamide typically involves multiple steps:

    Formation of Benzothiazole Moiety: The benzothiazole ring can be synthesized via the cyclization of 2-aminothiophenol with carboxylic acids or their derivatives under acidic conditions.

    Sulfonylation: The benzothiazole derivative is then sulfonylated using sulfonyl chlorides in the presence of a base such as triethylamine.

    Coupling with Benzamide: The sulfonylated benzothiazole is coupled with a benzamide derivative, often using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) to facilitate the amide bond formation.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to enhance efficiency and yield. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to ensure high purity and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the sulfonyl group, forming sulfoxides or sulfones.

    Reduction: Reduction reactions can target the nitro groups (if present) or the sulfonyl group, converting them to amines or thiols, respectively.

    Substitution: Electrophilic aromatic substitution reactions can occur on the benzothiazole ring, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Reagents like bromine (Br₂) or chlorinating agents can be used under controlled conditions to introduce halogens into the aromatic ring.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines and thiols.

    Substitution: Halogenated derivatives of the benzothiazole ring.

Scientific Research Applications

Chemistry

In chemistry, N-(benzo[d]thiazol-2-yl)-4-((3,5-dimethylpiperidin-1-yl)sulfonyl)benzamide is used as a building block for synthesizing more complex molecules. Its unique structure allows for diverse chemical modifications, making it valuable in the development of new materials and catalysts.

Biology and Medicine

In biological and medicinal research, this compound is investigated for its potential as a therapeutic agent. Its ability to interact with various biological targets, such as enzymes and receptors, makes it a candidate for drug development, particularly in the treatment of diseases like cancer and infections.

Industry

Industrially, the compound can be used in the synthesis of specialty chemicals and advanced materials. Its stability and reactivity profile make it suitable for applications in coatings, polymers, and electronic materials.

Mechanism of Action

The mechanism by which N-(benzo[d]thiazol-2-yl)-4-((3,5-dimethylpiperidin-1-yl)sulfonyl)benzamide exerts its effects involves its interaction with specific molecular targets. These targets may include enzymes, where the compound acts as an inhibitor or activator, or receptors, where it can modulate signaling pathways. The sulfonyl and benzothiazole groups are critical for binding to these targets, influencing the compound’s biological activity.

Comparison with Similar Compounds

Similar Compounds

    N-(benzo[d]thiazol-2-yl)benzamide: Lacks the sulfonyl and piperidine groups, resulting in different reactivity and biological activity.

    4-(benzo[d]thiazol-2-ylsulfonyl)benzamide: Similar structure but without the piperidine moiety, affecting its solubility and interaction with biological targets.

    N-(benzo[d]thiazol-2-yl)-4-(methylsulfonyl)benzamide: Contains a methyl group instead of the dimethylpiperidine, altering its chemical properties and applications.

Uniqueness

N-(benzo[d]thiazol-2-yl)-4-((3,5-dimethylpiperidin-1-yl)sulfonyl)benzamide is unique due to the presence of the 3,5-dimethylpiperidine group, which enhances its solubility and ability to interact with a broader range of biological targets. This structural feature distinguishes it from other benzothiazole derivatives and contributes to its versatility in scientific research and industrial applications.

Properties

IUPAC Name

N-(1,3-benzothiazol-2-yl)-4-(3,5-dimethylpiperidin-1-yl)sulfonylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23N3O3S2/c1-14-11-15(2)13-24(12-14)29(26,27)17-9-7-16(8-10-17)20(25)23-21-22-18-5-3-4-6-19(18)28-21/h3-10,14-15H,11-13H2,1-2H3,(H,22,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KWAKVQVAAGJNCG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC(CN(C1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=NC4=CC=CC=C4S3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23N3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

429.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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